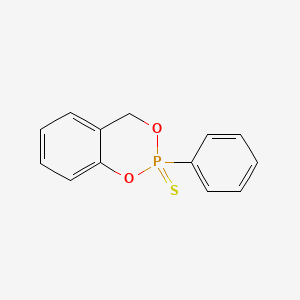
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a phenyl group and a sulfide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1,3,2-benzodioxaphosphorin with a sulfide source. The reaction conditions often include the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide involves its interaction with molecular targets and pathways. The compound’s sulfide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its antiviral, antitumor, and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide: Known for its insecticidal properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Exhibits antiviral and antitumor properties.
2-Octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide: Induces delayed neuropathy and potentiates the toxicity of certain insecticides.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is unique due to its specific combination of a benzodioxaphosphorin ring with a phenyl and sulfide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
4242-25-5 |
|---|---|
Formule moléculaire |
C13H11O2PS |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
2-phenyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H11O2PS/c17-16(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-16/h1-9H,10H2 |
Clé InChI |
UNVPENBCTNNBIB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OP(=S)(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


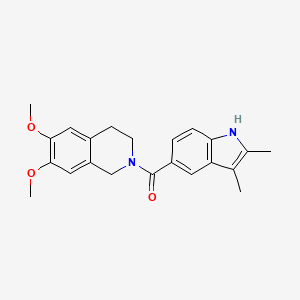
![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
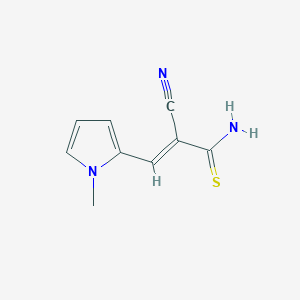
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
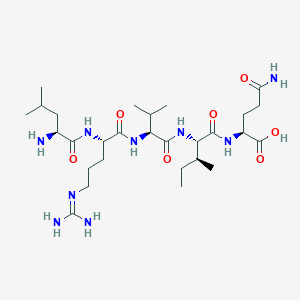
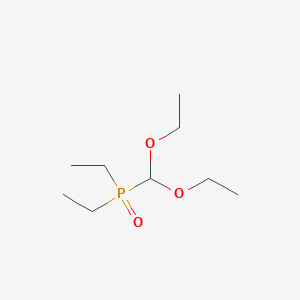
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
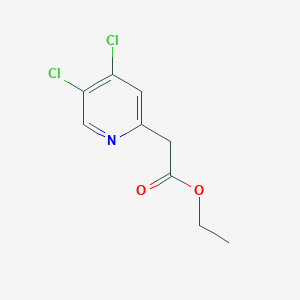
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

